N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole and pyrazolopyridine core structure
Preparation Methods
The synthesis of N1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyrazolopyridine intermediates, followed by their coupling under specific conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature environments .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N~1~-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrazolopyridine moieties play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrazolopyridine derivatives. Compared to these, N1-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern and the presence of both dichlorobenzyl and trimethyl groups. This uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H20Cl2N8OS |
---|---|
Molecular Weight |
503.4 g/mol |
IUPAC Name |
1-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C21H20Cl2N8OS/c1-11-6-15(18-12(2)29-30(3)19(18)25-11)20(32)27-28-21(33)26-14-8-24-31(10-14)9-13-4-5-16(22)17(23)7-13/h4-8,10H,9H2,1-3H3,(H,27,32)(H2,26,28,33) |
InChI Key |
XJEXJSFOYIIOEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NNC(=S)NC3=CN(N=C3)CC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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